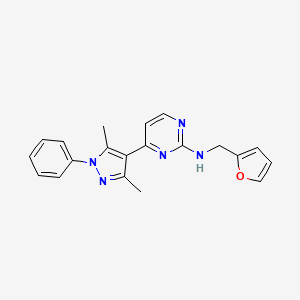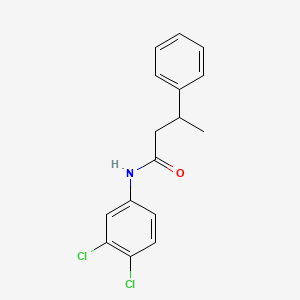
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine, also known as FMP, is a novel small molecule compound that has drawn significant attention from researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR), both of which play important roles in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest at the G2/M phase, which is associated with decreased cyclin B1 and increased p21 expression. This compound has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins, such as Bax and Bak.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine in lab experiments is its ability to selectively inhibit the activity of CDKs and mTOR, which are often overexpressed in cancer cells. This makes this compound a potentially useful tool for studying the role of these enzymes in cancer development and progression. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine. One area of interest is the development of more effective methods for synthesizing this compound and related compounds. Another area of interest is the investigation of this compound's potential applications in other areas of scientific research, such as neurobiology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)pyrimidin-2-amine has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin and paclitaxel, in killing cancer cells.
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(furan-2-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-19(15(2)25(24-14)16-7-4-3-5-8-16)18-10-11-21-20(23-18)22-13-17-9-6-12-26-17/h3-12H,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZVLYVOEWBMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NC(=NC=C3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(benzylthio)-1,3,4-thiadiazole](/img/structure/B3982747.png)
![2-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3982762.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)propan-1-amine](/img/structure/B3982768.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide](/img/structure/B3982769.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3982773.png)
![1-allyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982780.png)
![2-tert-butyl-7,7-dimethyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B3982795.png)

![1-allyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982800.png)

![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![N-[4-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3982816.png)

